2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17550477
InChI: InChI=1S/C7H4BrClF3N.BrH/c8-2-6-5(7(10,11)12)1-4(9)3-13-6;/h1,3H,2H2;1H
SMILES:
Molecular Formula: C7H5Br2ClF3N
Molecular Weight: 355.38 g/mol

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide

CAS No.:

Cat. No.: VC17550477

Molecular Formula: C7H5Br2ClF3N

Molecular Weight: 355.38 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide -

Specification

Molecular Formula C7H5Br2ClF3N
Molecular Weight 355.38 g/mol
IUPAC Name 2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine;hydrobromide
Standard InChI InChI=1S/C7H4BrClF3N.BrH/c8-2-6-5(7(10,11)12)1-4(9)3-13-6;/h1,3H,2H2;1H
Standard InChI Key NAKFNCANBMUZJT-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1C(F)(F)F)CBr)Cl.Br

Introduction

Key Findings

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide is a halogenated pyridine derivative with significant utility in organic synthesis. Characterized by a bromomethyl group at position 2, a chloro substituent at position 5, and a trifluoromethyl group at position 3, this compound serves as a critical intermediate in pharmaceutical and agrochemical research. Its synthesis involves bromination of methyl precursors under controlled conditions, while its reactivity enables diverse functionalization. This report consolidates data on its chemical identity, synthesis, properties, and applications, drawing from patent literature and commercial chemical databases.

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₇H₆Br₂ClF₃N, comprising:

  • A pyridine ring substituted with bromomethyl (CH₂Br), chloro (Cl), and trifluoromethyl (CF₃) groups.

  • A hydrobromide (HBr) counterion, forming a stable salt.

Table 1: Key Chemical Identifiers

PropertyValueSource Reference
CAS NumberNot explicitly listed
Molecular Weight355.38 g/mol
IUPAC Name2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide
SMILESC1=C(C=NC(=C1CBr)C(F)(F)F)Cl.Br

Physicochemical Properties

While direct data for the compound is limited, analogs with similar substituents provide insights:

  • Boiling Point: ~80–88°C (at reduced pressure) .

  • Density: ~1.83 g/cm³, typical for halogenated pyridines .

  • Solubility: Likely low in water but soluble in polar aprotic solvents (e.g., DMAC, dichloroethane) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via bromination of a methyl-substituted pyridine precursor. A plausible route involves:

  • Bromination of 5-Chloro-3-(trifluoromethyl)-2-methylpyridine:

    • Reagents: N-Bromosuccinimide (NBS) or bromine (Br₂) with a radical initiator (e.g., AIBN).

    • Conditions: Radical bromination in inert solvents (CCl₄ or dichloroethane) at 60–80°C .

    • Mechanism: Hydrogen abstraction from the methyl group followed by bromine radical addition.

  • Salt Formation:

    • Treatment with hydrobromic acid (HBr) yields the hydrobromide salt, enhancing stability .

Table 2: Hypothetical Synthesis Conditions Based on Analogous Reactions

ParameterValueSource Reference
SolventDichloroethane
CatalystBenzyltriethylammonium chloride
Temperature20–80°C
Reaction Time5–15 hours

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enable precise temperature control and reduced side reactions .

  • Purification: Distillation under reduced pressure (e.g., 15 mmHg) achieves >99% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, azides):

  • Example: Reaction with sodium azide (NaN₃) yields 2-(azidomethyl)-5-chloro-3-(trifluoromethyl)pyridine, a precursor for click chemistry .

Oxidation and Reduction

  • Oxidation: Bromomethyl groups resist oxidation, but CF₃ substituents may stabilize intermediates.

  • Reduction: Catalytic hydrogenation (Pd/C) could reduce the pyridine ring, though CF₃ groups may hinder reactivity .

Applications in Scientific Research

Pharmaceutical Intermediates

  • Drug Synthesis: Serves as a building block for kinase inhibitors and antiviral agents. The trifluoromethyl group enhances metabolic stability .

  • Case Study: Analogous compounds (e.g., 2-cyano-3-chloro-5-trifluoromethylpyridine) are intermediates in agrochemicals .

Material Science

  • Ligand Design: Bromomethyl groups facilitate coordination to metal centers in catalysts .

Comparative Analysis with Related Compounds

Table 3: Comparison with Structural Analogs

CompoundKey DifferencesReactivity
2-Bromo-3-chloro-5-(trifluoromethyl)pyridineBromo at position 2, no methylLess versatile in substitutions
2-Cyano-3-chloro-5-trifluoromethylpyridineCyano instead of bromomethylHigher electrophilicity

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